4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide
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Overview
Description
4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with sulfamoyl and pyrimidinyl groups, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of Benzyl(ethyl)sulfamoyl Intermediate: This step involves the reaction of benzyl chloride with ethylamine and sulfamic acid under controlled conditions.
Coupling with 4-Methylpyrimidin-2-ylsulfamoylphenyl Intermediate: The intermediate is then coupled with 4-methylpyrimidin-2-ylsulfamoylphenyl using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Final Coupling to Form the Target Compound: The final step involves coupling the two intermediates under optimized conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed.
Chemical Reactions Analysis
Types of Reactions
4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide
- 4-[benzyl(ethyl)sulfamoyl]-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)benzamide
Uniqueness
4-[benzyl(ethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N5O5S2/c1-3-32(19-21-7-5-4-6-8-21)39(36,37)25-13-9-22(10-14-25)26(33)30-23-11-15-24(16-12-23)38(34,35)31-27-28-18-17-20(2)29-27/h4-18H,3,19H2,1-2H3,(H,30,33)(H,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSDCYTXVJGYAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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